Methyl 3-hydroxyundecanoate

Catalog No.
S1531357
CAS No.
M.F
C12H24O3
M. Wt
216.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-hydroxyundecanoate

Product Name

Methyl 3-hydroxyundecanoate

IUPAC Name

methyl 3-hydroxyundecanoate

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-11(13)10-12(14)15-2/h11,13H,3-10H2,1-2H3

InChI Key

ODWHGFYACOPLGF-UHFFFAOYSA-N

SMILES

CCCCCCCCC(CC(=O)OC)O

Synonyms

Methyl 3-hydroxyundecanoate;

Canonical SMILES

CCCCCCCCC(CC(=O)OC)O

Methyl 3-hydroxyundecanoate is an organic compound classified as a fatty acid ester. It features a methyl group attached to a 3-hydroxy undecanoic acid backbone, which consists of an undecanoate chain with a hydroxyl group at the third carbon position. This compound is notable for its role in various biochemical processes and its potential applications in the fields of pharmaceuticals and biochemistry.

Typical of esters and alcohols, including:

  • Esterification: The formation of methyl 3-hydroxyundecanoate can occur through the reaction of undecanoic acid with methanol, typically in the presence of an acid catalyst, resulting in the release of water:
    Undecanoic Acid+MethanolMethyl 3 hydroxyundecanoate+Water\text{Undecanoic Acid}+\text{Methanol}\rightarrow \text{Methyl 3 hydroxyundecanoate}+\text{Water}
  • Hydrolysis: Under acidic or basic conditions, methyl 3-hydroxyundecanoate can be hydrolyzed back into its constituent acid and alcohol:
    Methyl 3 hydroxyundecanoate+WaterUndecanoic Acid+Methanol\text{Methyl 3 hydroxyundecanoate}+\text{Water}\rightarrow \text{Undecanoic Acid}+\text{Methanol}
  • Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions.

Methyl 3-hydroxyundecanoate exhibits various biological activities. Compounds with similar structures are known to have antimicrobial properties, which may extend to this compound. Additionally, fatty acid esters are often involved in metabolic pathways and can influence lipid metabolism in organisms. Research indicates that fatty acids with hydroxyl groups can play roles in signaling pathways and cellular functions.

Several methods exist for synthesizing methyl 3-hydroxyundecanoate:

  • Direct Esterification: This method involves reacting undecanoic acid with methanol under acidic conditions.
  • Transesterification: In this process, triglycerides containing undecanoic acid can be converted into methyl esters using methanol and a catalyst.
  • Biocatalytic Methods: Enzymatic synthesis using lipases has been explored as a more environmentally friendly approach to produce esters from fatty acids and alcohols.

Methyl 3-hydroxyundecanoate has potential applications in various fields:

  • Pharmaceuticals: Its structural properties may allow it to serve as a precursor for drug synthesis or as an active pharmaceutical ingredient.
  • Cosmetics: Due to its fatty acid structure, it may be used in formulations for skin care products.
  • Food Industry: It could be utilized as a flavoring agent or preservative due to its stability and potential antimicrobial properties.

Research into the interactions of methyl 3-hydroxyundecanoate with biological systems is limited but suggests that it may interact with enzymes involved in lipid metabolism. Studies on similar compounds indicate that they can modulate enzyme activity, potentially influencing metabolic pathways related to fatty acids.

Methyl 3-hydroxyundecanoate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameStructure/FeaturesUnique Aspects
Methyl undecenoateUnsaturated ester derived from undecenoic acidExhibits different reactivity due to double bond
Methyl laurateEster derived from lauric acidShorter carbon chain; commonly used in food fats
Methyl palmitateDerived from palmitic acidHigher melting point; used in cosmetics
Methyl stearateEster from stearic acidSolid at room temperature; used in lubricants
Methyl ricinoleateDerived from castor oilContains a hydroxyl group; has laxative properties

Methyl 3-hydroxyundecanoate is unique due to its specific chain length and hydroxyl positioning, which may confer distinct biological activities not present in other similar compounds. This specificity could lead to unique applications in both industrial and pharmaceutical contexts.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

216.17254462 g/mol

Monoisotopic Mass

216.17254462 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2023

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